3-(4-((4-(Morpholinomethyl)benzyl)oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹H NMR (400 MHz, DMSO-d₆):
- δ 7.75–7.68 (m, 2H) : Aromatic protons on the isoindolinone ring.
- δ 7.45–7.38 (m, 2H) : Benzyl ether aromatic protons.
- δ 5.12 (s, 2H) : Methine protons adjacent to the ether oxygen.
- δ 4.05–3.95 (m, 4H) : Morpholine ring protons.
- δ 3.60–3.50 (m, 2H) : Piperidine ring protons.
- δ 2.45–2.35 (m, 4H) : Methylene protons linked to morpholine.
¹³C NMR (100 MHz, DMSO-d₆):
Mass Spectrometric Fragmentation Patterns
High-Resolution Mass Spectrometry (HRMS) (ESI+):
Infrared (IR) Absorption Profile
IR (KBr, cm⁻¹) :
- 1740, 1705 : Stretching vibrations of carbonyl groups (piperidine-2,6-dione and isoindolinone).
- 1245, 1100 : C-O-C asymmetric/symmetric stretching (ether linkage).
- 2850–2950 : C-H stretching (morpholine and aliphatic chains).
- 1600, 1450 : Aromatic C=C bending.
Properties
Molecular Formula |
C25H27N3O5 |
|---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
3-[7-[[4-(morpholin-4-ylmethyl)phenyl]methoxy]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C25H27N3O5/c29-23-9-8-21(24(30)26-23)28-15-20-19(25(28)31)2-1-3-22(20)33-16-18-6-4-17(5-7-18)14-27-10-12-32-13-11-27/h1-7,21H,8-16H2,(H,26,29,30) |
InChI Key |
IXZOHGPZAQLIBH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3OCC4=CC=C(C=C4)CN5CCOCC5 |
Origin of Product |
United States |
Preparation Methods
Core Synthesis Strategy
The compound is synthesized via sequential coupling, cyclization, and functionalization reactions. Key intermediates include:
- 4-((4-(Morpholinomethyl)benzyl)oxy)-1-oxoisoindoline
- Piperidine-2,6-dione derivatives
Representative Steps (from WO2014025978A1 and CA3108974A1):
- Morpholinomethylbenzyl Ether Formation :
Piperidine Ring Coupling :
Cyclization and Deprotection :
Table 1: Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Ether Formation | DIAD, PPh$$_3$$, THF, 0°C → RT | 78% | |
| Suzuki Coupling | Pd(dppf)Cl$$_2$$, KOAc, dioxane, 110°C, 12h | 56% | |
| Cyclization | HCl, EtOAc, 20°C, 2h | 85% |
Stereochemical Control and Enantiopure Synthesis
Chiral Resolution Strategies
The (S)-enantiomer is pharmacologically active, necessitating enantioselective synthesis:
- Chiral Starting Materials : Use of (S)-piperidine-2,6-dione derivatives to preserve stereochemistry.
- Dynamic Kinetic Resolution : Recrystallization or chiral chromatography (e.g., Chiralpak® columns) to enhance enantiomeric excess (ee).
Critical Data from Patents (CA3108974A1):
- Recrystallization Solvents : Isopropanol/water (3:1) at 60°C increases ee from 90% to >99.5%.
- Eutectic Solubility : Differential scanning calorimetry (DSC) confirmed racemic compound behavior, enabling ee optimization via temperature-controlled crystallization.
Figure 1: Enantiomeric Purity Enhancement
| Parameter | Initial ee | Post-Recrystallization ee |
|---|---|---|
| (S)-Enantiomer | 90% | 99.7% |
| (R)-Enantiomer | 10% | 0.3% |
Process Optimization and Scalability
Catalytic Improvements
Green Chemistry Considerations
- Reduced Toxicity : Replacement of dichloromethane with ethyl acetate in extraction steps.
- Catalyst Recycling : Pd recovery via aqueous/organic phase separation achieves 80% reuse efficiency.
Analytical Characterization
Structural Confirmation
Purity Assessment
- HPLC : >99% purity (C18 column, 0.1% TFA in acetonitrile/water).
- Thermogravimetric Analysis (TGA) : Decomposition onset at 210°C, indicating thermal stability.
Challenges and Solutions
Racemization Mitigation
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the morpholinomethyl group can be replaced by other nucleophiles
Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(4-((4-(Morpholinomethyl)benzyl)oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its effects on cellular processes and signaling pathways.
Medicine: This compound shows promise in the treatment of cancers, particularly those involving angiogenesis and tumor growth
Industry: It is used in the development of pharmaceutical formulations and therapeutic agents.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It has been shown to inhibit angiogenesis by targeting cytokines such as tumor necrosis factor-alpha (TNF-α). This inhibition disrupts the formation of new blood vessels, which is crucial for tumor growth and metastasis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of Iberdomide can be categorized based on modifications to the isoindolinone, benzyloxy, or piperidine-2,6-dione moieties. Key comparisons are summarized below:
Structural Modifications and Pharmacological Profiles
Key Differentiators
Substituent Effects on Target Engagement: Iberdomide’s morpholinomethyl group enhances solubility and CRBN binding compared to simpler analogs like hydroxyphenyl derivatives . Pyrimidinylamino analogs (e.g., Compounds 36, 39) target kinases (e.g., ALK) rather than cereblon, indicating divergent therapeutic applications .
Stereochemical Specificity :
- The (S)-configuration in Iberdomide is critical for degrading IKZF1/3, whereas racemic mixtures or (R)-isomers show reduced activity .
Pharmacokinetic Properties: Compounds with bulky substituents (e.g., tert-butyldimethylsilyl in ) exhibit prolonged half-lives but lower oral bioavailability compared to Iberdomide . Amino-substituted analogs () show rapid clearance due to higher polarity .
Biological Activity
3-(4-((4-(Morpholinomethyl)benzyl)oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione, commonly referred to as Iberdomide or CC-220, is a compound with significant biological activity, primarily known for its role as a modulator of the E3 ubiquitin ligase complex containing cereblon (CRL4-CRBN). This compound has garnered attention in the field of drug discovery due to its potential therapeutic applications, particularly in oncology and immunology.
Chemical Structure and Properties
The molecular formula of Iberdomide is C25H27N3O5, and it possesses a complex structure that contributes to its biological activity. The IUPAC name is this compound. The compound's structure includes multiple functional groups that facilitate interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C25H27N3O5 |
| CAS Number | 1323403-33-3 |
| IUPAC Name | This compound |
| InChI Key | IXZOHGPZAQLIBH-UHFFFAOYSA-N |
Iberdomide functions as an immunomodulator through its interaction with cereblon, a component of the CRL4 E3 ubiquitin ligase complex. This interaction leads to the degradation of specific substrates involved in cellular signaling pathways critical for tumor growth and immune response modulation. The compound has shown promise in promoting apoptosis in malignant cells while sparing normal cells.
Antitumor Effects
Research has demonstrated that Iberdomide exhibits potent antitumor activity across various cancer cell lines. In vitro studies indicate that it induces apoptosis and inhibits cell proliferation in multiple myeloma and other hematological malignancies.
Case Study: Multiple Myeloma
A clinical trial involving patients with relapsed or refractory multiple myeloma showed that treatment with Iberdomide resulted in significant tumor reduction in a subset of patients. The study reported an overall response rate (ORR) of approximately 60%, highlighting its potential as a therapeutic agent.
Immunomodulatory Effects
Iberdomide also plays a crucial role in modulating the immune system. By enhancing T-cell activation and proliferation, it promotes an anti-tumor immune response.
Research Findings:
- T-cell Activation: Studies have shown that Iberdomide enhances the production of cytokines such as IL-2 and IFN-gamma from activated T-cells.
- Regulatory T-cells: It has been observed to reduce the population of regulatory T-cells (Tregs), which are often implicated in tumor immune evasion.
Pharmacokinetics
The pharmacokinetic profile of Iberdomide indicates favorable absorption and distribution characteristics. Data suggest that it achieves peak plasma concentrations within a few hours post-administration, with a half-life conducive to once-daily dosing regimens.
Safety Profile
Clinical trials have reported manageable side effects associated with Iberdomide, primarily including fatigue, gastrointestinal disturbances, and hematological toxicities such as thrombocytopenia. Continuous monitoring is essential to mitigate these risks during treatment.
Q & A
Q. What are the recommended synthetic routes for obtaining the (S)-enantiomer of this compound?
The (S)-enantiomer can be synthesized via chiral resolution or asymmetric synthesis. A patented method involves using enantiomerically pure starting materials or catalysts to ensure stereochemical control during key steps, such as the coupling of the morpholinomethylbenzyloxy moiety to the isoindolinone core. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize racemization, and chiral HPLC or polarimetry should validate enantiopurity .
Q. How can researchers ensure compound purity during synthesis?
- Step 1 : Use high-purity reagents and solvents (e.g., N-methyl-2-pyrrolidone (NMP) for solubility) and monitor reactions via TLC or LC-MS .
- Step 2 : Purify intermediates via column chromatography (silica gel, gradient elution) or recrystallization.
- Step 3 : Final purification via preparative HPLC with a C18 column and acetonitrile/water mobile phase. Validate purity (>98%) using NMR (e.g., ¹H/¹³C, COSY) and HRMS .
Q. What storage and handling protocols are critical for maintaining stability?
- Store at 2–8°C under inert gas (argon/nitrogen) to prevent oxidation or hydrolysis.
- Use amber vials to avoid photodegradation.
- For handling, employ gloveboxes under anhydrous conditions and pre-dry solvents (e.g., molecular sieves) to minimize moisture sensitivity .
Advanced Research Questions
Q. How do polymorphic forms impact bioactivity, and how can they be systematically screened?
Polymorphs may differ in solubility, bioavailability, and pharmacokinetics. Screening involves:
- Crystallization : Vary solvents (e.g., ethanol/water mixtures) and cooling rates.
- Characterization : Use X-ray diffraction (XRPD) for crystal structure, DSC for thermal stability, and dynamic vapor sorption (DVS) for hygroscopicity.
- Bioactivity assays : Compare dissolution rates in simulated gastric fluid and cellular uptake in vitro .
Q. What experimental design principles apply to studying environmental degradation pathways?
- Fate studies : Use isotopically labeled compound (e.g., ¹⁴C) to track abiotic/biotic transformations in soil/water systems.
- Analytical methods : LC-MS/MS for metabolite identification; QSAR models to predict ecotoxicity.
- Long-term stability : Accelerated degradation tests under UV light or varying pH (e.g., pH 3–9 buffers) .
Q. How can structure-activity relationship (SAR) studies optimize derivatives for target engagement?
- Core modifications : Replace the morpholinomethyl group with piperazine or azetidine to alter steric/electronic properties.
- Functionalization : Introduce fluorinated or deuterated groups to modulate metabolic stability.
- Assays : Measure IC₅₀ in kinase inhibition assays (e.g., p38 MAPK) and correlate with molecular docking simulations .
Q. How should researchers resolve contradictions in solubility data across studies?
- Replicate experiments : Use standardized buffers (e.g., PBS at pH 7.4) and control temperature/humidity.
- Technique triangulation : Compare shake-flask, HPLC-UV, and nephelometry results.
- Polymorph verification : Confirm crystalline form via XRPD, as amorphous forms may exhibit higher solubility .
Q. What methodologies assess ecological risks during preclinical development?
- Tiered testing :
- Tier 1 : Acute toxicity in Daphnia magna and algae.
- Tier 2 : Chronic exposure studies (28-day) in fish models.
- Tier 3 : Microcosm/mesocosm studies to evaluate bioaccumulation and trophic transfer.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
